molecular formula C16H24N2O3 B135198 Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate CAS No. 138227-63-1

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

货号: B135198
CAS 编号: 138227-63-1
分子量: 292.37 g/mol
InChI 键: WEIBGUDKHYWNMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O3 . It is a piperidine derivative that features a tert-butyl ester group and an aminophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-aminophenol with tert-butyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions:

    Oxidation: Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Targeted Protein Degradation

One of the most significant applications of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects the ligand for the target protein to an E3 ligase ligand, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation .

Anticancer Research

Recent studies have highlighted the potential of compounds similar to this compound in anticancer therapies. For instance, modifications to piperidine derivatives have shown promising results as potent inhibitors against various kinases involved in cancer signaling pathways, particularly PKB (Protein Kinase B) and PKA (Protein Kinase A) .

Case Study: PKB Inhibition

In a study focusing on PKB inhibitors, compounds derived from piperidine structures demonstrated nanomolar potency and significant selectivity for PKB over PKA. The introduction of specific substituents on the piperidine ring enhanced their selectivity and potency, suggesting that similar structural modifications could be applied to this compound to develop effective anticancer agents .

Neuropharmacology

This compound may also find applications in neuropharmacology due to its structural properties that resemble known neuroactive compounds. The piperidine ring is a common motif in many pharmacologically active substances, including those targeting neurotransmitter systems.

Potential Mechanisms

The compound's ability to modulate neurotransmitter receptors or transporters could be explored further, potentially leading to new treatments for neurological disorders. However, detailed studies are required to elucidate these mechanisms fully.

作用机制

The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminophenoxy group plays a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins. This binding can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.

相似化合物的比较

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Comparison:

  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar in structure but lacks the phenoxy group, which may affect its reactivity and binding properties.
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of an aminophenoxy group, leading to different chemical and biological properties.
  • N-Boc-4-piperidineacetaldehyde: Features an aldehyde group, making it more reactive in certain types of chemical reactions compared to tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.

The unique structure of this compound, particularly the presence of the aminophenoxy group, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.

生物活性

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H22N2O3
CAS Number: 1198286-87-1
Molecular Weight: 278.35 g/mol

The structure of TBAP includes a piperidine ring, an aminophenoxy group, and a tert-butyl ester moiety. This configuration is significant for its interaction with biological targets.

TBAP functions primarily as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules that facilitate targeted protein degradation, thereby modulating the levels of specific proteins within cells. The incorporation of TBAP into these constructs can enhance the efficacy of drug-like properties by optimizing the three-dimensional orientation necessary for effective ternary complex formation .

Antiviral Activity

Research indicates that compounds similar to TBAP exhibit antiviral properties, particularly against viruses such as Hepatitis C virus (HCV). For instance, derivatives of piperidine scaffolds have shown effective inhibition of HCV life cycle stages after viral replication. These compounds act synergistically with established antiviral agents, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

  • Study on HCV Inhibition: A study evaluated a series of 4-aminopiperidine derivatives, revealing that certain analogs exhibited significant antiviral activity with EC50 values around 2.03 μM against HCV. The study highlighted the importance of structural modifications in enhancing potency and reducing toxicity .
  • Kinase Inhibition Research: Another study focused on pyrimidopyrimidinones that inhibit Wee-1 kinase, demonstrating the potential for similar piperidine compounds to serve as effective inhibitors in cancer treatment .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of HCV replication
Kinase InhibitionInhibition of Wee-1 kinase
PROTAC DevelopmentSemi-flexible linker for protein degradation

属性

IUPAC Name

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBGUDKHYWNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930031
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138227-63-1
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(4-Nitrophenoxy)piperidine-1-carboxylic acid tert-butyl ester (53.687 g) was hydrogenated using 7.5% palladium carbon (8.05 g) in a mixture of tetrahydrofuran (215 ml) and ethanol (215 ml) at 3 atm over 3 hours. After completion of the reaction, the reaction mixture was filtered through celite and the solvent was evaporated. Hexane was added to the obtained residue, and the obtained solid was collected by filtration and dried under reduced pressure to give the title compound (42.157 g).
Quantity
53.687 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step Two
Quantity
215 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
8.05 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.74 g (8.5 mmol) of 1-t-butoxycarbonyl-4-(4-nitrophenoxy)piperidine was dissolved in 20 ml of ethanol. 20 mg of 10% palladium/carbon was added to the solution, and they were stirred at room temperature in 1 atm. hydrogen atmosphere for 3 hours. Palladium/carbon was removed by the suction filtration. The filtrate was once concentrated and then treated with dichloromethane as extractant in an ordinary manner to obtain the title compound.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)nitrobenzene (11.9 g) in methanol (100 ml) was added palladium on carbon (1.9 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=1/1 as an eluant to give the desired compound (10.7 g, yield 99%) as a pale red solid.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods V

Procedure details

Pd/C (10%; 510 mg) was added to a solution of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (A111) (2.21 g, 6.86 mmol) in methanol (30 mL) and the resulting mixture was stirred under a hydrogen atmosphere overnight. The mixture was filtered through Celite and the filtrate concentrated under reduced pressure to afford the title compound A112 (1.13 g, 56%); 1H NMR (300 MHz, CDCl3); δ 6.68 (d, J=8.8 Hz, 2H), 6.52 (d, J=8.7 Hz, 2H), 4.17 (m, 1H), 3.63 (m, 4H), 3.20 (m, 2H), 1.78 (m, 2H), 1.61 (m, 2H), 1.40 (s, 9H). LCMS-B: rt 5.05 min; m/z 293.2 [M+H]+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。